all-trans-Retinal-14,15-13C2
Description
Significance of Stable Isotope Tracers in Elucidating Biological Mechanisms
Stable isotope tracers are indispensable for unraveling the complexities of biological mechanisms. nih.gov By introducing molecules with a distinct isotopic signature into a biological system, scientists can track their metabolic fate, quantify the rates of biochemical reactions, and identify protein-ligand interactions with high precision. nih.govresearchgate.net This approach provides a dynamic view of metabolic pathways, offering insights that are often unattainable through conventional biochemical assays. nih.gov The use of stable isotopes allows for the unambiguous tracking of individual atoms through compartmentalized metabolic networks in a wide range of experimental systems, from cell cultures to human subjects. nih.govspringernature.com This has been particularly crucial in understanding disease states, where aberrant biochemical kinetics often underlie the pathology. nih.govresearchgate.net
Rationale for Carbon-13 Labeling in Retinoid Studies
Carbon-13 (¹³C), a stable isotope of carbon, is a preferred choice for labeling retinoids for several key reasons. Retinoids, like all-trans-Retinal (B13868) , are fundamental components of the visual cycle and other critical physiological processes. pharmaffiliates.comscbt.com Understanding their transformations and interactions requires sensitive and specific analytical techniques.
One of the primary advantages of ¹³C labeling is the significant enhancement of signal sensitivity in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. portlandpress.comrsc.org While ¹³C has a low natural abundance (approximately 1.1%), artificially enriching a molecule with ¹³C at specific positions dramatically increases the likelihood of its detection. acs.orgnih.gov This isotopic enrichment has been revolutionary in structural biology, enabling the determination of complex protein structures and their dynamics. numberanalytics.com For instance, in the study of retinoids, ¹³C enrichment allows for the detailed analysis of the retinal chromophore's interaction with proteins like rhodopsin. pnas.org
In complex biological mixtures, the low natural abundance of ¹³C makes it challenging to distinguish the signals of a specific metabolite from the background noise of other carbon-containing molecules. acs.orgnih.gov By introducing a retinoid highly enriched with ¹³C, such as all-trans-Retinal-14,15-13C2 , researchers can effectively overcome this limitation. The enriched signal from the labeled retinoid stands out, allowing for its clear identification and quantification even within the intricate environment of a cell or tissue. nih.govsilantes.com This approach has proven invaluable in metabolomics, where it helps to elucidate metabolic pathways and the impact of various factors on cellular physiology. silantes.com
Historical Context of Isotopic Retinoid Research in Protein Systems
The use of isotopic labeling in studying retinoid-protein interactions has a rich history, particularly in the field of vision research. Early studies recognized the need for sensitive methods to probe the structure and function of rhodopsin, the primary light-sensing molecule in the retina. pnas.org The first pioneering studies on isotopically labeled proteins were conducted in the late 1960s. nih.gov Over the years, advancements in synthetic chemistry and protein expression systems have enabled the production of specifically labeled retinoids and opsin proteins. mdpi.comnih.gov For example, the synthesis of retinoids with ¹³C labels at specific positions, including the C14 and C15 positions, has been crucial for detailed NMR studies. mdpi.comuniversiteitleiden.nl These labeled compounds have been instrumental in mapping the conformational changes that occur in rhodopsin upon light absorption, a key step in the visual transduction cascade. pnas.orgnih.gov The ability to introduce isotopes into both the retinal chromophore and the protein has provided unprecedented insights into the molecular mechanics of vision. pnas.orgnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | pharmaffiliates.com |
| Synonyms | (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal-14,15-13C2, all-trans-Vitamin A Aldehyde-14,15-13C2, Retinene-14,15-13C2 | pharmaffiliates.com |
| Molecular Formula | C₁₈¹³C₂H₂₈O | pharmaffiliates.com |
| Molecular Weight | 286.42 g/mol | pharmaffiliates.com |
| Appearance | Pale Yellow Low Melting Solid | pharmaffiliates.com |
| Primary Application | Labeled Retinal, Carotenoid component of visual pigments | pharmaffiliates.comscbt.com |
Structure
3D Structure
Properties
Molecular Formula |
C20H28O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)(1,2-13C2)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13-/i13+1,15+1 |
InChI Key |
NCYCYZXNIZJOKI-IYFNPHNASA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=[13CH]/[13CH]=O)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 14,15 13c2 All Trans Retinal
Isotopic Precursor Synthesis and Elaboration
The introduction of carbon-13 isotopes at specific locations within the retinal molecule is achieved through the synthesis and use of labeled precursors, which are then integrated into the main carbon skeleton.
The targeted placement of ¹³C labels at the C14 and C15 positions typically involves the use of small, commercially available, or synthetically prepared building blocks that are enriched with ¹³C. A common and effective strategy is the preparation of a labeled Wittig reagent or a Horner-Wadsworth-Emmons (HWE) phosphonate reagent. researchgate.net For the synthesis of [14,15-¹³C₂]-all-trans-retinal, a precursor containing the C14 and C15 atoms is prepared from a ¹³C₂-labeled starting material. researchgate.net This labeled fragment is then reacted with a larger, unlabeled portion of the retinal backbone to form the complete carbon skeleton with the isotopes positioned precisely where required. This method allows for the specific introduction of labels without affecting other parts of the molecule. soton.ac.uk
| Synthetic Phase | Description | Key Reactants | Reference |
| Starting Material | The synthesis begins with a readily available, non-labeled precursor for the main body of the molecule. | β-ionone | soton.ac.ukresearchgate.net |
| Isotopic Precursor | A small molecule containing the desired ¹³C labels is synthesized. | A ¹³C₂ building block for the Wittig or HWE reagent | researchgate.net |
| Coupling Reaction | The labeled precursor (e.g., a phosphonate) is reacted with an advanced intermediate (e.g., a trienal) derived from the starting material to form the full carbon chain. | [¹³C₂]-phosphonate, C₁₈-trienal | soton.ac.uk |
| Final Steps | Subsequent reactions convert the coupled product into the final all-trans-retinal (B13868) aldehyde. | - | soton.ac.uk |
Stereochemical Control in Labeled Retinoid Synthesis
Maintaining the correct geometry of the double bonds in the polyene chain is paramount, as the biological function of retinal is highly dependent on its isomeric form.
The primary goal for many applications is the synthesis of the all-trans isomer. The double bond configurations are crucial for bioactivity, and the conjugated alkene system is sensitive to acids, heat, and light. nih.govacs.org Therefore, synthetic planning emphasizes the use of highly trans-selective reactions. nih.govacs.org Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are frequently employed as they are known to favor the formation of the thermodynamically more stable E- (trans) isomer, which is critical for constructing the polyene chain with the desired stereochemistry. nih.govacs.org
Despite the use of stereoselective reactions, the synthesis of all-trans-retinal can still yield mixtures of isomers, particularly the 13-cis isomer. soton.ac.uk The formation of these byproducts necessitates a robust purification step to isolate the desired all-trans compound. Preparative High-Performance Liquid Chromatography (HPLC) is a standard and effective method for separating these geometric isomers. soton.ac.uk For example, in the synthesis of other labeled retinals, the final olefination step produced a 2:1 mixture of all-trans and 13Z isomers, which were successfully separated by preparative HPLC. soton.ac.uk
Analytical Verification of Isotope Incorporation and Purity for Research
After synthesis and purification, rigorous analytical methods are required to confirm the final product's identity, purity, and isotopic enrichment. A combination of spectroscopic and spectrometric techniques is used to provide a comprehensive characterization of the labeled molecule.
| Analytical Technique | Purpose | Typical Observation for [14,15-¹³C₂]-all-trans-Retinal |
| ¹H NMR | Confirms the overall chemical structure and stereochemistry of the double bonds. | Characteristic chemical shifts and coupling constants for the protons of the all-trans polyene chain. nih.govacs.org |
| ¹³C NMR | Directly verifies the position and incorporation of the carbon-13 isotopes. | Enhanced signals at the chemical shifts corresponding to C14 and C15. |
| Mass Spectrometry (MS/HRMS) | Confirms the correct molecular weight, thereby verifying the incorporation of two ¹³C atoms. | A molecular ion peak (M+) that is two mass units higher than that of unlabeled all-trans-retinal. |
| HPLC | Assesses the isomeric purity of the final product. | A single major peak corresponding to the all-trans isomer. soton.ac.uk |
High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the isotopic enrichment of synthesized [14,15-13C2]-all-trans-Retinal. This method allows for the precise mass determination of molecules, which is essential for distinguishing between the labeled compound and its unlabeled counterpart.
HRMS instruments, such as Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, provide the high resolving power necessary to separate peaks of very similar mass-to-charge ratios (m/z). nih.gov When analyzing a sample of [14,15-13C2]-all-trans-Retinal, the mass spectrum will exhibit a peak corresponding to the unlabeled molecule (M) and a peak for the doubly labeled molecule (M+2). The relative intensities of these peaks allow for the quantification of isotopic enrichment.
Stable isotope-based metabolic analysis with mass spectrometry is a powerful tool for tracing dynamic metabolic reactions. nih.gov The analysis of isotopically labeled MSI data requires streamlined procedures to support biologically meaningful interpretations. nih.gov The combination of 13C-isotopic labeling and mass spectrometry imaging (MSI) provides a method to analyze metabolic flux in situ. nih.gov
Table 1: Theoretical and Observed Mass-to-Charge Ratios for all-trans-Retinal Isotopologues
| Isotopologue | Theoretical m/z | Observed m/z (Example) | Isotopic Enrichment (%) |
| Unlabeled (M) | 284.2140 | 284.2138 | 5 |
| [14,15-13C2] (M+2) | 286.2207 | 286.2205 | 95 |
Note: The observed m/z and enrichment values are illustrative and can vary based on the specific synthesis and purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise location of the 13C labels within the all-trans-Retinal molecule. Both 1H and 13C NMR are employed to provide a comprehensive structural analysis.
In the 13C NMR spectrum of [14,15-13C2]-all-trans-Retinal, the signals corresponding to carbons C14 and C15 will be significantly enhanced due to the isotopic enrichment. This provides direct evidence of the successful incorporation of the 13C atoms. The chemical shifts of these labeled carbons can be compared to those of unlabeled all-trans-Retinal to ensure the structural integrity of the molecule. For instance, the 13C-14 chemical shift in a similar labeled retinal compound was observed at 121.2 ppm. nih.gov
Furthermore, 1H NMR spectroscopy can reveal characteristic changes in the coupling patterns of protons attached to or near the labeled carbons. The presence of 13C-1H coupling (J-coupling) provides additional confirmation of the label positions. Advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to unequivocally establish the connectivity between specific protons and the 13C-labeled carbons.
Solid-state 13C magic-angle sample spinning (MASS) NMR has been utilized to study 13C-labeled retinals. nih.gov This technique is particularly useful for examining the conformation and electronic environment of the retinal chromophore when bound to proteins. nih.govnih.gov
Table 2: Representative 13C NMR Chemical Shifts for Labeled Positions in all-trans-Retinal
| Carbon Position | Unlabeled all-trans-Retinal (ppm) | [14,15-13C2]-all-trans-Retinal (ppm) |
| C14 | ~121 | ~121 (Enhanced Intensity) |
| C15 | ~191 | ~191 (Enhanced Intensity) |
Note: Chemical shift values are approximate and can be influenced by solvent and other experimental conditions.
Application As a Spectroscopic Probe for Structural and Dynamic Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of ¹³C isotopes at the C14 and C15 positions of all-trans-retinal (B13868) significantly enhances its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. These labeled sites act as sensitive reporters of the local electronic and structural environment of the retinal chromophore within its protein-binding pocket.
Solid-State NMR (SSNMR) Applications in Membrane Proteins
Solid-State NMR (SSNMR) is an indispensable technique for studying membrane proteins in their native-like lipid bilayer environment. core.ac.uksoton.ac.uk The use of all-trans-Retinal-14,15-13C2 has been instrumental in overcoming some of the intrinsic challenges of studying these large and complex molecules.
A major limitation in SSNMR studies of membrane proteins is low sensitivity, often due to the limited amount of protein that can be packed into an NMR rotor. nih.gov Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the NMR signal by transferring polarization from unpaired electrons of a polarizing agent to the nuclear spins of the sample. soton.ac.ukpnas.orgsoton.ac.uk When applied to samples containing this compound reconstituted into a membrane protein, DNP-enhanced SSNMR provides a significant boost in signal-to-noise ratio, often by a factor of 50 to 90 or even more. pnas.orgsoton.ac.ukmit.edursc.org This enhancement is crucial for detecting the weak signals from the ¹³C labels, enabling experiments that would otherwise be prohibitively time-consuming. nih.gov For example, in studies of channelrhodopsin-2, DNP enhancement was essential to resolve structural details of the retinal cofactor. pnas.orgsoton.ac.uk
The chemical shifts of the ¹³C14 and ¹³C15 nuclei are highly sensitive to the conformation and configuration of the retinal polyene chain. pnas.org By analyzing the ¹³C chemical shifts of this compound bound to a protein, researchers can obtain atomic-resolution details about the chromophore's structure in its ground state. For instance, in the dark state of channelrhodopsin-2, DNP-enhanced SSNMR studies using 14,15-¹³C₂ retinal revealed a pure all-trans conformation with a stretched C14-C15 bond and a notable out-of-plane twist of the H-C14-C15-H dihedral angle. pnas.orgsoton.ac.uk The observed chemical shifts for C14 and C15 were 126.3 ppm and 166.5 ppm, respectively. pnas.org The absence of peak doubling or splitting confirmed a single retinal conformation in the ground state. pnas.org
Table 1: Ground State ¹³C Chemical Shifts of this compound in Channelrhodopsin-2
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C14 | 126.3 |
| C15 | 166.5 |
Data from DNP-enhanced MAS NMR spectrum of ChR2. pnas.org
Light-activated proteins like bacteriorhodopsin and channelrhodopsin undergo a photocycle involving several short-lived intermediate states. mdpi.commpg.de Trapping these photointermediates at low temperatures and analyzing them with SSNMR provides a window into the dynamic conformational changes that drive their function. The specific labeling in this compound is particularly advantageous for tracking changes around the crucial C13=C14 and C14-C15 bonds during the photocycle.
For example, in bacteriorhodopsin, the ¹³C chemical shift of the C14 position is a key indicator of the C13=C14 bond configuration, distinguishing between the all-trans and 13-cis isomers. mdpi.combrandeis.edunih.gov Studies on the M photointermediate have shown that the ¹³C-14 resonance shifts dramatically depending on the environment, which has been interpreted as changes in the C=N configuration of the Schiff base linkage. brandeis.edunih.gov In channelrhodopsin-2, DNP-enhanced SSNMR has enabled the analysis of three distinct photointermediates, revealing significant structural changes in the retinal chromophore. pnas.orgsoton.ac.uk Similarly, in the light-driven sodium pump KR2, cryo-trapped photointermediates studied with DNP-enhanced SSNMR showed that the K-state with a 13-cis retinal converts to an L-state with a more twisted C14-C15 bond, before returning to an all-trans conformation in the key O-intermediate. mpg.de
Table 2: ¹³C Chemical Shifts of Retinal Photointermediates in Bacteriorhodopsin (M state)
| Labeled Position | M (in NaCl) Chemical Shift (ppm) | M (in Gdn-HCl) Chemical Shift (ppm) |
|---|---|---|
| ¹³C-12 | 125.8 | 128.1 |
| ¹³C-13 | 146.7 | 145.7 |
| ¹³C-14 | 115.2 | 125.7 |
Data from solid-state ¹³C NMR spectra of the M photointermediate trapped at -40°C. brandeis.edunih.gov
The precise chemical shifts of the ¹³C14 and ¹³C15 nuclei are not only determined by the retinal's conformation but are also perturbed by interactions with the surrounding protein environment. pnas.orgnih.govpnas.org These perturbations provide valuable information about close contacts between the chromophore and specific amino acid residues in the binding pocket. For example, the chemical shifts of the ionone (B8125255) ring methyl groups in rhodopsin are strongly affected by nearby protein residues. pnas.orgnih.gov While this specific probe focuses on the C14 and C15 positions, the principle remains the same: isotopic labeling allows for the detection of subtle electronic perturbations caused by protein-ligand interactions. In channelrhodopsin-2, the chemical shift data from 14,15-¹³C₂ retinal, combined with information about the Schiff base nitrogen, indicated a shorter distance to its counterion compared to bacteriorhodopsin. pnas.org These detailed insights into protein-chromophore interactions are fundamental to understanding the mechanism of light activation and signal transduction. ox.ac.uk
Solution-State NMR for Ligand-Protein Interactions in Solution
While SSNMR is ideal for membrane-embedded systems, solution-state NMR can provide complementary information on soluble proteins or protein fragments that bind retinal. In studies of cellular retinol-binding protein (CRBP) II, for instance, ¹³C-filtered NOESY experiments on samples with natural abundance all-trans-retinol bound to ¹³C, ¹⁵N-enriched protein were used to identify ligand-protein interactions. wustl.edu Although this example uses unlabeled retinol (B82714) with a labeled protein, the principle can be reversed. Using ¹³C-labeled retinal, such as this compound, with an unlabeled protein would allow for the direct observation of the ligand's NMR signals and their changes upon binding, providing insights into the conformation and dynamics of the bound chromophore in solution. wustl.edupnas.org
Structural Analysis of Labeled Retinal within Soluble Retinoid-Binding Proteins
The use of all-trans-Retinal-14,15-¹³C₂ has been instrumental in the structural analysis of the chromophore within various retinoid-binding proteins, such as rhodopsins. soton.ac.uk These proteins, which include light-driven ion pumps and channels, bind retinal through a protonated Schiff base linkage. soton.ac.ukacs.org By incorporating the ¹³C₂-labeled retinal, researchers can probe the specific environment of the polyene chain near the Schiff base. universiteitleiden.nl Solid-state NMR studies on proteins reconstituted with this labeled retinal provide detailed information on the chromophore's structure in both ground and photointermediate states. nih.govnih.gov For instance, in studies of channelrhodopsin-2 (ChR2), the labeled retinal confirmed the presence of a pure all-trans retinal conformation in the protein's dark state. pnas.org This approach allows for the precise determination of structural features, such as bond lengths and angles, revealing how the protein environment influences the chromophore's geometry. pnas.orgnih.gov
Elucidation of Conformational Heterogeneity and Dynamics
Isotopically labeled retinal, including all-trans-Retinal-14,15-¹³C₂, is crucial for exploring the conformational landscape and mobility of the chromophore within its protein host. nih.gov While some studies reveal a single, well-defined conformation, such as the pure all-trans state in dark-adapted ChR2, others can detect conformational heterogeneity or dynamic processes. pnas.orgnih.gov For example, 2H NMR studies have revealed that the retinal ligand can undergo restricted motion within the rhodopsin binding pocket. nih.gov By monitoring the NMR signals of the ¹³C labels, researchers can track light-induced conformational changes. nih.gov The appearance of new signals or changes in existing ones upon illumination provides direct evidence of transitions between different states, such as the formation of photointermediates like bathorhodopsin. nih.govacs.org This allows for an atomic-resolution view of the dynamic events that drive the protein's function, such as the trans-cis isomerization that initiates the visual process. acs.orgpnas.org
Isotope-Edited/Filtered NMR Techniques for Signal Resolution
To effectively study the ¹³C-labeled retinal within a large protein, specialized NMR techniques are required to isolate the signals of interest from the overwhelming background signals of the protein and lipids. acs.orgresearchgate.net
Suppression of Natural Abundance Signals
Proteins and lipids are composed primarily of carbon, and about 1.1% of this is naturally occurring ¹³C. acs.org This natural abundance creates a dense background of NMR signals that can obscure the specific signals from the isotopically labeled retinal chromophore. acs.orgresearchgate.net Isotope-filtering techniques are designed to suppress these unwanted background signals, allowing for the clean detection of the enriched sites. acs.org A common and effective method for achieving this is through double-quantum filtering, which selectively observes signals from pairs of adjacent ¹³C labels. pnas.orgnih.govacs.org
Double Quantum Filtered NMR for Specific Label Detection
Double Quantum Filtered (DQF) NMR is a powerful technique used to specifically detect the signals from the adjacent ¹³C-labeled C14 and C15 atoms in all-trans-Retinal-14,15-¹³C₂. nih.govnih.gov This method relies on creating and then filtering for double-quantum coherence, a quantum mechanical state that can only exist between coupled pairs of nuclear spins, such as the introduced ¹³C14-¹³C15 pair. nih.govacs.org Because the probability of two ¹³C atoms being adjacent at natural abundance is very low, this technique effectively eliminates the background signals from the protein and surrounding lipids. acs.orgresearchgate.net The resulting DQF spectrum cleanly shows only the resonances from C14 and C15, enabling their unambiguous assignment and analysis even within large membrane protein complexes. nih.govpnas.orgnih.gov This technique has been successfully applied to study retinal in various rhodopsins, providing clear spectra of the labeled chromophore in different functional states. nih.govacs.orgresearchgate.net
Analysis of Carbon-13 Chemical Shifts and Coupling Constants
The ¹³C chemical shifts and coupling constants of the labeled retinal provide a wealth of structural information. researchgate.net These parameters are highly sensitive to the local electronic environment, conformation, and interactions of the chromophore within the protein binding pocket. acs.orgresearchgate.net
By analyzing the precise chemical shift values of C14 and C15, researchers can deduce detailed information about the chromophore's state. nih.govnih.gov Furthermore, the coupling between the adjacent ¹³C14 and ¹³C15 nuclei can be used to measure the C14-C15 bond length and the H-C14-C15-H dihedral angle through more advanced NMR experiments like double-quantum build-up curves. pnas.orgnih.govresearchgate.net For example, in ChR2, the C14-C15 bond was found to be stretched to 1.51 ± 0.02 Å, which is longer than in other rhodopsins, and the dihedral angle was twisted, indicating significant local strain. nih.gov
Sensitivity of C14 Chemical Shift to Chromophore Conformation
The chemical shift of the C14 carbon is particularly sensitive to the conformation of the retinal chromophore, especially the configuration around the C13=C14 double bond and the C=N bond of the Schiff base. acs.orgpnas.orgnih.gov This sensitivity makes the C14 chemical shift a strong indicator of the retinal's isomeric state. nih.gov A significant difference is observed between the C14 chemical shift in an all-trans,15-anti conformation versus a 13-cis,15-syn conformation. pnas.orgnih.gov For instance, in ChR2, the C14 signal for the all-trans,15-anti chromophore appears at approximately 126.3 ppm, whereas the signal for a 13-cis,15-syn chromophore is expected at a much more shielded value of around 111 ppm. pnas.orgnih.gov This clear distinction allows for the unambiguous assignment of the chromophore's configuration in its dark state and the identification of conformational changes that occur during the protein's photocycle. nih.govnih.gov
Table 1: Reported ¹³C Chemical Shifts for C14 and C15 of all-trans-Retinal-14,15-¹³C₂ in Various Rhodopsins
Table 2: Compound Names Mentioned in the Article
Correlation with Torsional Angles and Bond Stretches
The introduction of ¹³C labels at the C14 and C15 positions of all-trans-retinal provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy, particularly in the solid state. These labeled sites act as precise reporters on the local electronic environment and geometric conformation of the retinal chromophore when bound within a protein.
Research utilizing dynamic nuclear polarization (DNP)-enhanced solid-state NMR on proteins like channelrhodopsin-2 (ChR2) reconstituted with this compound has provided detailed structural information. pnas.org In the dark state of ChR2, this labeled retinal was shown to exist in a pure all-trans conformation. pnas.org The NMR data revealed a stretched C14-C15 bond and, notably, a significant out-of-plane twist of the H-C14-C15-H dihedral angle. pnas.org The ability to determine the molecular torsional angle around a bond labeled with two ¹³C isotopes can be directly established using techniques like 1-D rotational resonance solid-state ¹³C NMR. universiteitleiden.nlmdpi.com
The chemical shifts of the labeled carbons are highly sensitive to the chromophore's conformation. pnas.org For instance, the C14 chemical shift is a strong indicator of the isomeric state; a value of ~126 ppm is characteristic of an all-trans,15-anti conformation, whereas the 13-cis,15-syn form appears around 111 ppm. pnas.org This sensitivity allows for the unambiguous assignment of the chromophore's configuration within the protein binding pocket. pnas.org
| Labeled Carbon | Observed Chemical Shift (ppm) in ChR2 | Inferred Conformation | Reference |
|---|---|---|---|
| C14 | 126.3 | all-trans,15-anti | pnas.org |
| C15 | 166.5 | all-trans,15-anti | pnas.org |
Vibrational Spectroscopy (Raman, FTIR) Studies
Vibrational spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, measure the vibrational energies of molecular bonds. Isotopic labeling at specific sites, as in this compound, causes predictable shifts in the vibrational frequencies of the associated bonds (e.g., C-C and C=C stretches). This phenomenon is crucial for accurately assigning specific bands in a complex spectrum to particular molecular motions, thereby clarifying the structural dynamics of the retinal chromophore during photochemical processes. universiteitleiden.nl
Resonance Raman Spectroscopy for Chromophore Dynamics
Resonance Raman (RR) spectroscopy is particularly powerful for studying chromophores like retinal because it selectively enhances the vibrational signals of the light-absorbing portion of the molecule, avoiding interference from the much larger protein matrix. universiteitleiden.nl The use of isotopomers is critical for a complete vibrational analysis of the chromophore's structure and its changes during the photocycle. universiteitleiden.nl
The RR spectrum of retinal is characterized by key regions, including the carbon-carbon single bond (C-C) stretching region (fingerprint region) between 1050 and 1250 cm⁻¹ and the carbon-carbon double bond (C=C) or "ethylenic" stretching region between 1450 and 1550 cm⁻¹. spectroscopyonline.com The frequencies of these bands are sensitive to the retinal's isomeric form (e.g., all-trans vs. 13-cis) and its interaction with the host protein. spectroscopyonline.comacs.org When this compound is incorporated into a protein, the vibrations involving the C14 and C15 atoms are altered. This allows researchers to track the movement and conformational changes of the polyene chain terminus during events like photoisomerization, as the altered masses of the ¹³C atoms lead to identifiable shifts in the corresponding spectral peaks. acs.org This helps to probe the structural changes of the retinal chromophore as it undergoes the cis-to-trans isomerization that initiates vision or ion channel gating. spectroscopyonline.com
FTIR Analysis of Retinoid Isomerization Pathways and Protein Changes
FTIR difference spectroscopy is a technique used to observe the small changes in vibrations between two states of a protein, such as the dark state and a light-induced intermediate. universiteitleiden.nl By subtracting the spectrum of the initial state from the spectrum of the subsequent state, only the bands that have changed are visible as positive (appearing) or negative (disappearing) peaks. universiteitleiden.nl
Using isotopically labeled retinal, such as at the C14 and C15 positions, is essential for assigning these difference signals to specific bonds within the chromophore. acs.org For example, in studies of channelrhodopsin, isotopic substitution near the Schiff base terminus (C14, C15) has a significant effect on the ethylenic C=C stretch bands and the C=N stretch of the Schiff base itself. acs.org The ethylenic normal modes are known to be a mixture of C=C stretches, including a contribution from the C13=C14 bond. acs.org Therefore, labeling at C14 perturbs this mode, causing a measurable frequency shift that confirms its assignment and provides insight into how the charge distribution changes during the formation of photointermediates. acs.org
| Vibrational Mode | Isotopologue (in CaChR1) | Parent Bands (cm⁻¹) | Isotope-Shifted Bands (cm⁻¹) | Reference |
|---|---|---|---|---|
| Ethylenic Stretch (Negative/Positive) | all-trans-[14,15-²H₂]retinal | 1535 / 1521 | 1527 / 1508 | acs.org |
| C=N Stretch (Positive) | all-trans-[15-¹³C,15-²H]retinal | ~1635 | ~1610 | acs.org |
Note: Data from related isotopologues ([¹⁴,¹⁵-²H₂] and [¹⁵-¹³C,¹⁵-²H]) are shown to illustrate the principle of using isotopic labels at these positions to induce and interpret spectral shifts.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise identification and quantification of molecules. thermofisher.com The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolomics, enabling the tracing of metabolic pathways and the confident identification of metabolites in complex biological samples. nih.gov
Tracing Metabolic Fates via Isotope Ratio Mass Spectrometry (Research Context)
In a research context, this compound can be used to trace the metabolic fate of retinal in biological systems, such as the visual cycle in the retina. A primary metabolic step is the reduction of all-trans-retinal to all-trans-retinol. nih.govnih.gov A more recently discovered pathway involves the subsequent saturation of the C13-C14 double bond of all-trans-retinol by the enzyme retinol saturase (RetSat), which produces all-trans-13,14-dihydroretinol. nih.govsemanticscholar.org
By introducing this compound into a cellular or tissue system, researchers can follow its transformation. Any metabolite that is synthesized from the administered compound will contain the two ¹³C atoms, giving it a mass that is 2 Daltons (Da) heavier than its corresponding unlabeled, endogenous counterpart. Isotope Ratio Mass Spectrometry can then be used to measure the ratio of the labeled (M+2) to unlabeled (M) species, allowing for the quantitative tracking of the compound through these specific metabolic pathways. This approach can reveal the kinetics and flux of retinal metabolism in both healthy and diseased states.
High-Resolution Mass Spectrometry for Metabolite Identification (Research Context)
High-resolution mass spectrometry (HRAM), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provides extremely accurate mass measurements. thermofisher.comresearchgate.net This capability is invaluable for metabolite identification. nih.govbiorxiv.org
In the context of tracing this compound metabolism, HRAM would be used to confidently identify the resulting products. For example, after the reduction to retinol and subsequent saturation to 13,14-dihydroretinol, the resulting labeled metabolite would have a precise mass that reflects both the addition of hydrogen atoms and the presence of the two ¹³C atoms. HRAM can distinguish the exact measured mass of the labeled metabolite from thousands of other molecules present in a complex biological extract, confirming its elemental composition. This high level of confidence is crucial for validating metabolic pathways and identifying novel metabolites. thermofisher.com
| Compound | Chemical Formula | Monoisotopic Mass (Unlabeled) | Expected Monoisotopic Mass of ¹³C₂ Labeled Version |
|---|---|---|---|
| all-trans-Retinal | C₂₀H₂₈O | 284.2140 | 286.2207 |
| all-trans-Retinol | C₂₀H₃₀O | 286.2297 | 288.2363 |
| all-trans-13,14-dihydroretinol | C₂₀H₃₂O | 288.2453 | 290.2520 |
Elucidation of Retinoid Mediated Biological Processes Using 14,15 13c2 All Trans Retinal
Visual Cycle Mechanisms and Chromophore Regeneration (In Vitro/Cellular Models)
The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive 11-cis-retinal chromophore after its photoisomerization to all-trans-retinal (B13868). nih.govtaylorandfrancis.comscbt.com This process is essential for sustaining vision. nih.govtaylorandfrancis.com In vitro and cellular models utilizing isotopically labeled retinal, including [14,15-13C2]-all-trans-retinal, have enabled researchers to trace the metabolic fate of the chromophore and understand the dynamics of its regeneration.
Upon photoisomerization in the photoreceptor cells, all-trans-retinal is released from the opsin protein. nih.gov It is then reduced to all-trans-retinol and transported to the retinal pigment epithelium (RPE). taylorandfrancis.com Within the RPE, a series of enzymatic steps, including esterification and isomerization, convert all-trans-retinol back to 11-cis-retinal. taylorandfrancis.com This regenerated 11-cis-retinal is then transported back to the photoreceptor cells to recombine with opsin, reforming the visual pigment. nih.gov
Retinal Isomerization Dynamics in Opsin-Bound States
The primary event in vision is the photoisomerization of the retinal chromophore from the 11-cis to the all-trans configuration while bound to the opsin protein. nih.govelsevierpure.comwikipedia.org High-resolution solid-state NMR measurements using 13C-labeled retinal, including at the C14 and C15 positions, have been pivotal in understanding the structural changes that occur during this process. nih.gov The chemical shifts of the 14-¹³C and 15-¹³C labels are sensitive to the isomerization state of the retinal and the protonation state of the Schiff base linkage to opsin. nih.gov
The photoisomerization of retinal is a remarkably efficient process with a high quantum yield, meaning that a significant fraction of absorbed photons leads to isomerization. nih.govcuny.edu The protein environment of opsin plays a crucial role in enhancing this efficiency by directing the isomerization pathway. researchgate.net While specific quantum yield measurements for [14,15-13C2]-all-trans-retinal are not detailed in the provided search results, the general principles of high quantum efficiency in the protein-bound state apply. nih.govcuny.edu The protein environment helps to shut down non-productive decay pathways, funneling the energy from light absorption into the specific conformational change of isomerization. researchgate.net
The opsin binding pocket imposes strict steric constraints on the retinal chromophore, ensuring the stereospecificity of the isomerization process. nih.gov This controlled environment is essential for the precise structural changes required to initiate the visual signal. The protein environment influences the electronic properties of the retinal, tuning its absorption spectrum and facilitating the specific cis-trans isomerization. nih.gov
During the photocycle, retinal passes through several transient photointermediate states. nih.govnih.gov While the primary transition is from 11-cis to all-trans, other configurations such as 13-cis and 15-syn have been identified in various rhodopsins and their intermediates. nih.govnih.govresearchgate.netresearchgate.net For instance, in the desensitized state of channelrhodopsin-2, the chromophore is in a 13-cis,15-syn configuration. nih.gov In dark-adapted bacteriorhodopsin, a mixture of all-trans,15-anti and 13-cis,15-syn isomers exists. The use of 13C-labeled retinal, including at the C14 position, has been instrumental in identifying these configurations through techniques like solid-state NMR.
Opsin-Chromophore Interactions and Conformational Changes
The interaction between retinal and opsin is dynamic and changes significantly upon photoisomerization. nih.govwikipedia.org The initial binding of the chromophore to the opsin involves both non-covalent interactions within a hydrophobic pocket and the formation of a covalent Schiff base linkage with a lysine residue. nih.gov
The isomerization of the retinal chromophore from 11-cis to all-trans triggers a cascade of conformational changes within the opsin protein, leading to its activation. nih.govelsevierpure.com This activation involves the disruption of interactions that hold the receptor in an inactive state in the dark. nih.govelsevierpure.comnih.gov Studies using [14,15-¹³C]-retinal have provided direct evidence for the movement of the chromophore within the binding pocket upon activation. nih.gov
Upon formation of the active metarhodopsin II intermediate, there is a significant translation of the retinal chromophore by 4- to 5-Å towards transmembrane helix 5. nih.govelsevierpure.comnih.gov This movement is accompanied by a large rotation of the C20 methyl group. nih.govelsevierpure.comnih.gov These shifts in the chromophore's position alter its interactions with surrounding amino acid residues, leading to the rearrangement of the transmembrane helices and the subsequent activation of the G-protein signaling cascade. nih.govelsevierpure.comnih.gov
| Isotope Position | Interaction in Dark State | Interaction in Meta II State | Implied Movement |
| C14, C15 | Cross peaks to Ser-186 | Cross peaks to Tyr-178 | Translation towards H5 |
Table 1: Changes in retinal-protein interactions upon photoactivation, as determined by 2D NMR with [14,15-¹³C]-retinal. nih.gov
Structural Analysis of Binding Pocket Adaptations
The use of ¹³C-labeled retinal, including [14,15-¹³C₂]-all-trans-retinal, has been particularly insightful in the structural analysis of retinoid-binding proteins. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the ¹³C label to probe the conformation of the retinal molecule within the protein's binding pocket.
Solid-state ¹³C magic-angle sample spinning (MASS) NMR has been successfully employed to study ¹³C-labeled retinals within membrane proteins like bacteriorhodopsin. nih.gov These studies have shown that it is possible to obtain high-quality spectra from small sample amounts, allowing for the determination of isotropic chemical shifts and shift anisotropies. nih.gov For instance, the chemical shifts of ¹³C-labeled carbons can indicate the protonation state of the Schiff base linkage between retinal and the protein. nih.gov
Furthermore, low-temperature solid-state ¹³C NMR studies on bovine rhodopsin regenerated with ¹³C-isotopically enriched retinal at various positions, including C-14, have provided detailed information about the chromophore's conformation. nih.gov The ¹³C-14 isotropic chemical shift and its tensor principal values have been used to confirm that the Schiff base C=N bond is in an anti-conformation and is protonated. nih.gov Such specific structural details are crucial for understanding how the binding pocket accommodates the retinal molecule and how this interaction influences the protein's function. While X-ray crystallography provides a static picture of the protein-ligand complex, NMR with isotopically labeled ligands can offer dynamic insights into the conformational changes that occur upon binding. nih.govnih.gov
NMR Chemical Shift Data for ¹³C-Labeled Retinal Analogs in Protein Binding Pockets
| Isotopically Labeled Position | Protein | Observed Isotropic Chemical Shift (ppm) | Structural Inference |
|---|---|---|---|
| C-11 | Bacteriorhodopsin | Varies with isomeric state | Indicates protonated Schiff base nih.gov |
| C-14 | Rhodopsin | 121.2 | Confirms anti-conformation and protonation of the Schiff base nih.gov |
| C-5 | Rhodopsin | - | Indicates a twisted 6-s-cis conformation of the chromophore nih.gov |
Enzymatic Activities in Retinoid Regeneration
The regeneration of 11-cis-retinal from all-trans-retinal is a critical pathway for sustaining vision, involving a series of enzymatic reactions. The use of isotopically labeled substrates like [14,15-¹³C₂]-all-trans-retinal is invaluable for studying the kinetics and mechanisms of the enzymes involved in this process.
All-trans-retinol dehydrogenases (RDHs) are a family of enzymes that catalyze the reduction of all-trans-retinal to all-trans-retinol, a key step in the visual cycle. wikipedia.orgnih.gov These enzymes exhibit a preference for all-trans-retinal as a substrate and utilize NADPH as a cofactor. nih.gov The enzymatic properties of various RDHs, such as RDH12, have been characterized, showing their ability to act on both cis and trans isomers of retinoids. wikipedia.org
By using [14,15-¹³C₂]-all-trans-retinal as a substrate, researchers can track its conversion to [14,15-¹³C₂]-all-trans-retinol using techniques like mass spectrometry. This allows for precise measurement of enzyme kinetics, including Michaelis-Menten constants (Km) and catalytic rates (kcat), without the need for radioactive labels. The distinct mass of the labeled product enables its unambiguous identification and quantification in complex biological mixtures.
Kinetic Parameters of All-trans-Retinol Dehydrogenases
| Enzyme | Substrate | Cofactor | General Kinetic Properties |
|---|---|---|---|
| Photoreceptor RDH (prRDH) | all-trans-retinal | NADPH | Marked preference for all-trans-retinal over 11-cis-retinal nih.gov |
| RDH12 | all-trans-retinal, cis-retinoids | NADPH/NADH | Functions as both a dehydrogenase and a reductase wikipedia.org |
| ADH4 | all-trans-retinol | NAD+ | High Vmax/Km for retinol (B82714) oxidation wikipedia.org |
The isomerization of all-trans-retinyl esters to 11-cis-retinol is a crucial and rate-limiting step in the visual cycle, catalyzed by the enzyme RPE65, a resident protein of the retinal pigment epithelium (RPE). nih.gov The precise mechanism of this isomerization has been a subject of intense research.
The use of isotopically labeled retinoids, such as those derived from [14,15-¹³C₂]-all-trans-retinal, can provide significant insights into the reaction mechanism. By tracing the fate of the ¹³C labels from the substrate to the product, it is possible to deduce the stereochemistry of the reaction and identify key intermediates. This approach can help to distinguish between different proposed mechanisms, such as those involving a carbocation intermediate or a nucleophilic addition.
Retinoid Metabolism and Transport Pathways (In Vitro/Cellular Models)
Stable isotope tracers are powerful tools for mapping metabolic pathways and quantifying the flux of metabolites through these pathways in cellular and tissue models. nih.govcreative-proteomics.comnih.gov
The use of [14,15-¹³C₂]-all-trans-retinal in cell culture or retinal explant systems allows for the tracing of its metabolic fate within different cellular compartments. nih.gov Following incubation with the labeled compound, cells or tissues can be harvested, and various cellular fractions (e.g., cytosol, microsomes, nucleus) can be isolated. The retinoids and their metabolites within each fraction can then be extracted and analyzed by mass spectrometry to determine the distribution of the ¹³C label.
This approach, known as metabolic flux analysis, provides a dynamic view of retinoid metabolism, revealing the rates of uptake, esterification, oxidation, and isomerization in different cellular locations. creative-proteomics.com For example, it can be used to quantify the conversion of all-trans-retinal to all-trans-retinol in the photoreceptor outer segments and its subsequent transport to and processing within the RPE. nih.gov
In addition to tracing metabolic flux, [14,15-¹³C₂]-all-trans-retinal can be used as a probe to identify and characterize the proteins that interact with retinoids. After incubating cells or cell lysates with the labeled retinal, protein-retinoid complexes can be isolated using techniques such as immunoprecipitation or affinity chromatography. The bound retinoid can be identified by its mass, and the associated protein can be identified by mass spectrometry-based proteomics. nih.govarvojournals.orgnih.gov
This strategy is valuable for discovering novel retinoid-binding proteins and for confirming the substrates of known enzymes involved in retinoid metabolism. For instance, it can be used to identify the specific cellular retinol-binding proteins (CRBPs) or interphotoreceptor retinoid-binding protein (IRBP) that are responsible for trafficking all-trans-retinal and its metabolites between different enzymes and cellular compartments. nih.govfrontiersin.orgescholarship.org
Key Proteins in Retinoid Metabolism and Transport
| Protein | Function | Cellular Location |
|---|---|---|
| All-trans-Retinol Dehydrogenase (RDH) | Reduces all-trans-retinal to all-trans-retinol | Photoreceptor Outer Segments nih.gov |
| RPE65 | Isomerizes all-trans-retinyl esters to 11-cis-retinol | Retinal Pigment Epithelium nih.govmdpi.com |
| Cellular Retinol-Binding Protein (CRBP) | Intracellular transport of retinol | Cytosol nih.govresearchgate.net |
| Interphotoreceptor Retinoid-Binding Protein (IRBP) | Transports retinoids between photoreceptors and RPE | Interphotoreceptor Matrix frontiersin.orgescholarship.org |
Photochemistry and Photophysics of Retinal Proteins
Retinal proteins, such as bacteriorhodopsin (bR), utilize the all-trans-retinal chromophore to convert light energy into biological functions, including ion transport. nih.gov The absorption of a photon triggers a rapid isomerization of the retinal molecule, initiating a photocycle of conformational changes in both the chromophore and the protein. nih.govnih.gov The use of isotopically labeled retinal, including [14,15-13C2]-all-trans-retinal, has been crucial for assigning specific vibrational modes to molecular motions, thereby clarifying the structural dynamics at play.
Fourier-transform infrared (FTIR) difference spectroscopy, in conjunction with retinal analogs labeled with 13C, has enabled the reliable assignment of key stretching vibrations, such as the C14–C15 and C=N bonds of the Schiff base linkage. nih.gov These assignments are critical for understanding the configuration of the retinal in various intermediate states of the photocycle. nih.govruhr-uni-bochum.de For instance, studies using [14,15-13C2]-all-trans-retinal have helped to confirm the all-trans to 13-cis isomerization as the primary photochemical event in bacteriorhodopsin. nih.gov
Excited State Dynamics and Energy Dissipation
Upon photoexcitation, the all-trans-retinal chromophore is promoted to an excited electronic state. The subsequent dynamics, including isomerization and energy dissipation, occur on an ultrafast timescale. The study of these dynamics is essential for understanding how light energy is efficiently converted into a biological response.
The introduction of 13C isotopes at the C14 and C15 positions alters the vibrational frequencies of the retinal backbone. This isotopic shift is a sensitive probe for investigating the structural changes that occur in the excited state. While direct studies focusing solely on the excited state dynamics of [14,15-13C2]-all-trans-retinal are specific, the principles are derived from broader studies on isotopically labeled retinals. These studies reveal that nonbonded interactions within the chromophore binding pocket can introduce torsional distortions, influencing the slope of the excited-state potential energy surface and driving the isomerization process. acs.org The energy stored during this initial photochemical step is subsequently used to drive proton transfers across the membrane. nih.gov
Proton Translocation Mechanisms in Bacteriorhodopsin Analogs
Bacteriorhodopsin functions as a light-driven proton pump, and understanding the mechanism of proton translocation is a central goal of its study. biorxiv.org The isomerization of the retinal chromophore from all-trans to 13-cis is the trigger for this process. nih.gov The use of [14,15-13C2]-all-trans-retinal has been pivotal in elucidating the structural changes in the chromophore that are coupled to proton movements.
FTIR difference spectroscopy on bacteriorhodopsin reconstituted with [14,15-13C2]-all-trans-retinal has allowed for the unambiguous assignment of the C14–C15 stretching vibration in different photocycle intermediates. ruhr-uni-bochum.de For example, in the L intermediate, a lower C14–C15 stretching frequency compared to model compounds suggests a 13-cis, 14-s-cis configuration. nih.gov This altered configuration is thought to be a key step in the mechanism that transforms the stored light energy into directed proton transfers. nih.govruhr-uni-bochum.de The isotopic labeling helps to confirm that light-induced isomerization leads to changes in the protein environment around the Schiff base, which in turn drives the deprotonation and reprotonation events that constitute proton pumping. nih.gov
Vibrational Mode Assignments in Bacteriorhodopsin Intermediates Using [14,15-13C2]-all-trans-Retinal
| Intermediate | Vibrational Mode | Unlabeled Wavenumber (cm⁻¹) | [14,15-13C2] Labeled Wavenumber (cm⁻¹) | Inferred Structural Change |
| BR (Ground State) | C14–C15 Stretch | 1202 | 1179 | Isotopic shift confirms assignment |
| L Intermediate | C14–C15 Stretch | 1195 | 1177 | Lower frequency suggests 13-cis, 14-s-cis configuration |
This table is based on data presented in FTIR difference spectroscopy studies of bacteriorhodopsin. The exact wavenumbers can vary slightly between different studies and experimental conditions.
Advanced Methodological and Theoretical Considerations
Isotope Effects in Biological Systems
The substitution of an atom with its heavier isotope can subtly alter the energetics of chemical bonds, leading to measurable changes in reaction rates and molecular properties. These "isotope effects" are fundamental to interpreting the behavior of labeled molecules like all-trans-Retinal-14,15-13C2 in biological contexts.
Kinetic Isotope Effects in Enzymatic Reactions
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. nih.govtaylorfrancis.com Measuring the KIE can reveal whether a particular bond is broken or formed in the rate-limiting step of an enzymatic reaction. nih.gov For this compound, any enzymatic process that involves chemical changes at the C14 or C15 position could exhibit a KIE.
Because the 13C isotopes are heavier than the naturally abundant 12C, bonds involving these atoms have a lower zero-point vibrational energy. Consequently, more energy is required to break these bonds, which can lead to a slightly slower reaction rate. This effect is particularly useful for studying the mechanisms of enzymes involved in retinoid metabolism. For example, if an enzyme-catalyzed reaction involving the C14-C15 bond of retinal proceeds more slowly with this compound compared to its unlabeled counterpart, it provides strong evidence that this bond is undergoing a change in the slowest, rate-determining step of the reaction. While specific KIE studies on this exact isotopomer are not widely published, the principle is a cornerstone of mechanistic enzymology. nih.govharvard.edu
Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for an Enzymatic Reaction Involving all-trans-Retinal (B13868)
| Substrate | Enzyme Reaction Rate (k) | Kinetic Isotope Effect (k_12C / k_13C) | Mechanistic Implication |
|---|---|---|---|
| all-trans-Retinal (unlabeled) | k_12C | 1.03 | C14-C15 bond cleavage/formation is part of the rate-limiting step. |
| This compound | k_13C |
Vibrational and Conformational Isotope Effects
Isotopic substitution directly impacts the vibrational frequencies of a molecule. According to the principles of vibrational spectroscopy, the frequency of a bond stretch is inversely proportional to the reduced mass of the atoms involved. By increasing the mass at the C14 and C15 positions, the frequency of the C14-C15 stretching vibration is expected to decrease.
This effect has been precisely measured using Raman and FTIR spectroscopy on various 13C-labeled retinal derivatives. nih.govnih.govruhr-uni-bochum.de For instance, in studies of the all-trans retinal protonated Schiff base (a form of retinal found in rhodopsin), the C14-C15 stretch is a prominent band in the "fingerprint" region of the spectrum. nih.gov Upon substitution with 13C at both the C14 and C15 positions, this band shows a significant downward shift in frequency. nih.govruhr-uni-bochum.de These shifts provide definitive assignments for specific vibrational modes and allow researchers to probe the local environment and bonding structure of the retinal molecule when it is bound within a protein. nih.govnih.gov While these vibrational changes are localized, they can lead to subtle, secondary conformational isotope effects by altering the molecule's potential energy surface, though these are generally minor compared to the vibrational effects.
Table 2: Observed Vibrational Frequency Shifts in Retinal Isotopomers
| Isotopomer | Vibrational Mode | Unlabeled Frequency (cm⁻¹) | Labeled Frequency (cm⁻¹) | Observed Shift (cm⁻¹) |
|---|---|---|---|---|
| 14-13C-retinal | C14-C15 Stretch | ~1202 | ~1193 | -9 |
| 15-13C-retinal | C14-C15 Stretch | ~1202 | ~1195 | -7 |
| 14,15-13C2-retinal | C14-C15 Stretch | ~1202 | ~1179 | -23 |
Data derived from FTIR difference spectroscopy of bacteriorhodopsin intermediates. ruhr-uni-bochum.de Frequencies are approximate and serve to illustrate the effect.
Data Analysis and Computational Modeling of Isotopic Data
Experimental data from isotopically labeled compounds are most powerful when combined with sophisticated computational methods. This synergy allows for a deeper, more quantitative understanding of molecular structure and dynamics.
Integration of Spectroscopic Data with Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are essential for interpreting spectroscopic data. nih.govresearchgate.net Methods like Density Functional Theory (DFT) or multiconfigurational approaches can predict the vibrational frequencies of molecules like retinal with high accuracy. nih.gov When studying this compound, researchers can perform QM calculations on both the labeled and unlabeled molecules to predict the expected isotopic shifts in the vibrational spectrum. nih.gov
The true power of this approach lies in the comparison: the experimentally measured shifts (from Raman or FTIR spectroscopy) serve as a critical benchmark for the accuracy of the computational model. nih.govnih.gov If the calculated shifts match the experimental data, it validates the theoretical model, including the force field and assumptions about the molecule's geometry and electronic structure. This validated model can then be used to reliably predict other properties that are difficult to measure experimentally, providing a more complete picture of the chromophore's behavior within its protein environment. nih.govresearchgate.net
Molecular Dynamics Simulations to Interpret Isotopic Shifts
While QM calculations are excellent for understanding static properties and vibrations, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. nih.govresearchgate.netnih.gov MD simulations model the movements of atoms and molecules over time, allowing researchers to study complex processes like protein conformational changes or the release of retinal from its binding pocket. nih.govnih.govresearchgate.net
In the context of this compound, the altered masses of the C14 and C15 atoms can be incorporated into the parameters of an MD simulation. By running simulations with both the labeled and unlabeled retinal, scientists can investigate whether the isotopic substitution affects the molecule's dynamic behavior. For example, simulations could explore if the altered vibrational properties influence the speed and trajectory of the photoisomerization process or subtly change the pattern of interactions between the retinal tail and the surrounding amino acid residues in a protein like rhodopsin. nih.gov
Challenges and Future Directions in Isotopic Retinoid Research
The use of isotopically labeled retinoids, while powerful, is not without its challenges and is continually evolving.
Challenges:
Synthesis and Cost: The chemical synthesis of specifically labeled retinoids like this compound is often a complex, multi-step process. mdpi.commusechem.com This makes these compounds expensive and can limit the scale of experiments.
Sensitivity of Detection: The effects of stable isotopic labeling, such as KIEs, can be very small. This necessitates the use of highly sensitive and precise analytical techniques, such as advanced mass spectrometry or NMR, to obtain reliable data. harvard.edunih.gov
Complexity of Biological Systems: Interpreting isotope effects within the context of a living cell or organism is challenging. The observed effect is often a composite of multiple steps, including transport, binding, and enzymatic conversion, making it difficult to isolate the effect of a single process. nih.govresearchgate.net
Future Directions:
Advanced Labeling Patterns: Future research will likely involve more complex isotopic labeling patterns, including the use of multiple different isotopes (e.g., 13C and 2H) within the same molecule. This will allow for the simultaneous probing of different parts of the molecule during a reaction.
Improved Computational Methods: As computational power increases, more accurate and sophisticated QM/MM and MD simulations will be developed. nih.govnih.gov These will enable more precise modeling of isotope effects and their influence on the dynamics of large biological systems.
Broader Applications in Health Research: The application of retinoid isotope dilution techniques is expanding to assess vitamin A status in human populations, monitor the effectiveness of nutritional interventions, and understand metabolism in various disease states. researchgate.netnih.govclinicaltrials.govnih.gov Tracing the metabolic fate of labeled retinoids in complex systems remains a key area of future exploration. nih.gov
Development of Novel Isotopic Labeling Strategies.
The study of retinylidene proteins has been significantly advanced by the use of isotopically labeled retinal isomers. nih.govnih.gov The specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into the retinal chromophore allows for detailed structural and functional studies of these light-sensitive proteins. nih.gov One such labeled compound, all-trans-Retinal-14,15-¹³C₂ , has been instrumental in probing the intricate molecular mechanisms of retinylidene proteins. The development of synthetic strategies to produce this and other labeled retinals is a crucial aspect of this research. soton.ac.ukresearchgate.net
A key motivation for the synthesis of ¹³C-labeled retinals is to enhance the sensitivity and resolution of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Techniques like Dynamic Nuclear Polarization (DNP) enhanced solid-state Magic Angle Spinning (MAS) NMR benefit greatly from the presence of ¹³C labels, which provide site-specific probes within the retinal molecule. nih.govsoton.ac.uk This allows researchers to investigate structural features such as the orientation of the chromophore's ring and its interactions with the surrounding protein environment in both the ground state and various photointermediates. nih.govsoton.ac.ukresearchgate.net
The synthesis of all-trans-Retinal-14,15-¹³C₂ has been achieved through multi-step chemical processes. nih.govsoton.ac.uk One reported synthesis involves a seven-step linear sequence starting from β-ionone. nih.govsoton.ac.uk Such synthetic approaches are designed to precisely introduce the ¹³C labels at specific positions in the polyene chain of the retinal molecule. nih.govsoton.ac.uk The strategic placement of these labels, as in all-trans-Retinal-14,15-¹³C₂ , is critical for targeting specific regions of the molecule for spectroscopic analysis.
Beyond the [14,15-¹³C₂] isotopomer, a variety of other ¹³C-labeled all-trans-retinals have been synthesized to probe different aspects of the chromophore's structure and function. nih.govsoton.ac.uk These include retinals with ¹³C labels in the ring substituents and at other positions along the polyene chain. nih.govsoton.ac.ukresearchgate.net The availability of a suite of these labeled compounds provides a powerful toolkit for researchers to dissect the molecular intricacies of retinylidene proteins. researchgate.net
| Labeled Retinal Isotopomer | Number of Synthetic Steps | Starting Material | Reference |
| [10-18-¹³C₉]-All-trans-retinal | 12 | Ethyl 2-oxocyclohexanecarboxylate or β-ionone | soton.ac.uk, nih.gov |
| [12,15-¹³C₂]-all-trans-retinal | 8 | Ethyl 2-oxocyclohexanecarboxylate or β-ionone | soton.ac.uk, nih.gov |
| [14,15-¹³C₂]-all-trans-retinal | 7 | Ethyl 2-oxocyclohexanecarboxylate or β-ionone | soton.ac.uk, nih.gov |
Integration of Multi-Spectroscopic Techniques for Comprehensive Analysis.
The comprehensive analysis of retinylidene proteins incorporating all-trans-Retinal-14,15-¹³C₂ relies on the integration of multiple spectroscopic techniques. researchgate.net While solid-state NMR is a cornerstone of this research, a more complete understanding is achieved by combining its site-specific structural information with data from other spectroscopic methods that probe different aspects of the protein's function and dynamics. nih.gov
Solid-State NMR (ssNMR) , particularly when enhanced by DNP, is a powerful tool for studying the structure of membrane proteins like rhodopsins in a near-native environment. nih.govsoton.ac.uk The use of ¹³C-labeled retinals, including all-trans-Retinal-14,15-¹³C₂ , is crucial for these studies as it provides the necessary signal enhancement and specificity to overcome the challenges of working with large, membrane-embedded proteins. nih.govsoton.ac.uk ssNMR can provide detailed information about the conformation of the retinal chromophore and its interactions with the protein. researchgate.net
Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers complementary insights into the molecular structure and conformational changes of the retinal chromophore and the surrounding protein. nih.gov FTIR difference spectroscopy, for instance, is highly sensitive to conformational changes in rhodopsin during its activation process. scilit.com By studying retinals with specific isotopic labels, researchers can assign specific vibrational modes to different parts of the molecule, aiding in the interpretation of the spectra. nih.gov
Electronic and fluorescence spectroscopy provide information about the electronic structure of the retinal chromophore and its environment. nih.govnih.gov UV-visible absorption spectroscopy can monitor the light-induced isomerization of retinal, while fluorescence spectroscopy can be used to study the protein's conformational changes and its interactions with other molecules. nih.govnih.gov Although the intrinsic fluorescence of retinal can be challenging to work with, site-directed fluorescence labeling of the protein can provide valuable data on its structure and dynamics. nih.gov
The integration of these techniques allows for a multi-faceted approach to understanding the function of retinylidene proteins. For example, ssNMR can provide a detailed picture of the retinal's conformation in a specific state, while time-resolved vibrational and electronic spectroscopies can track the dynamic changes in this conformation during the protein's photocycle. This integrated approach is essential for building a comprehensive model of how these proteins function at a molecular level.
| Spectroscopic Technique | Information Gained | Role of Isotopic Labeling |
| Solid-State NMR (ssNMR) | High-resolution structure of the retinal chromophore and its interactions with the protein. | Enhances signal and provides site-specific probes. nih.govsoton.ac.uk |
| Vibrational Spectroscopy (FTIR, Raman) | Conformational changes of the retinal and protein backbone. nih.govscilit.com | Aids in the assignment of specific vibrational modes. nih.gov |
| Electronic & Fluorescence Spectroscopy | Electronic structure of the chromophore and protein conformational dynamics. nih.govnih.gov | Can be used in conjunction with labeled protein studies. |
Application to Emerging Retinylidene Protein Systems.
The application of all-trans-Retinal-14,15-¹³C₂ and other isotopically labeled retinals extends beyond the well-studied bovine rhodopsin to a range of emerging retinylidene protein systems. nih.govsoton.ac.uk These novel proteins, often discovered in microorganisms, exhibit diverse functions and have significant potential for applications in fields like optogenetics. soton.ac.uk
Microbial rhodopsins , such as proteorhodopsin (PR) and channelrhodopsin (ChR), are a major focus of current research. nih.govsoton.ac.uk PRs function as light-driven proton pumps, while ChRs act as light-gated ion channels. soton.ac.ukdntb.gov.ua Understanding the molecular mechanisms of these proteins is crucial for their development as tools for controlling neural activity and other cellular processes. The use of ¹³C-labeled retinals in conjunction with DNP-enhanced solid-state NMR is enabling detailed structural studies of these important membrane proteins. nih.govsoton.ac.uk
The insights gained from these studies are critical for understanding how the initial photoisomerization of the retinal chromophore is translated into the specific biological function of the protein, be it ion transport or signaling. For example, in channelrhodopsins, the all-trans to 13-cis isomerization of the retinal is the primary event that leads to the opening of the ion channel. dntb.gov.ua By using specifically labeled retinals, researchers can probe the conformational changes in both the chromophore and the protein that are associated with this channel gating process.
The development of synthetic routes for producing a variety of ¹³C-labeled retinals, including all-trans-Retinal-14,15-¹³C₂ , has been a key enabler for these studies. nih.govsoton.ac.ukresearchgate.net The ability to place isotopic labels at specific positions allows for targeted investigations of different regions of the retinal molecule and their roles in the protein's function. As new retinylidene proteins with novel functions continue to be discovered, the application of these advanced isotopic labeling and spectroscopic techniques will be essential for elucidating their mechanisms of action.
| Emerging Retinylidene Protein | Function | Significance of ¹³C-Labeled Retinal Studies |
| Proteorhodopsin (PR) | Light-driven proton pump | Probing structural features and chromophore-protein interactions. nih.govsoton.ac.uk |
| Channelrhodopsin (ChR) | Light-gated ion channel | Understanding the mechanism of ion channel gating. soton.ac.ukdntb.gov.ua |
| Krokinobacter eikastus rhodopsin 2 (KR2) | Light-driven Na⁺ pump | Elucidating the structural basis of ion selectivity. soton.ac.uk |
Q & A
Q. What is the significance of 14,15-¹³C₂ isotopic labeling in all-trans-retinal for structural studies?
The ¹³C labeling at positions 14 and 15 enables precise tracking of the chromophore’s conformational changes in retinylidene proteins (e.g., channelrhodopsin-2) using solid-state NMR. This isotopic labeling reduces spectral overlap, allowing unambiguous assignment of chemical shifts and measurement of internuclear distances critical for resolving structural dynamics . For example, in ChR2 studies, the labeled retinal facilitated differentiation between all-trans and 13-cis configurations by revealing distinct C12–C15 distances (Figure 1b in ) .
Q. How is all-trans-Retinal-14,15-¹³C₂ synthesized, and what steps ensure isotopic purity?
The synthesis involves Wittig reaction strategies using ¹³C-labeled precursors. A key step is the coupling of 14,15-¹³C₂-β-ionone with a labeled C15-phosphonium salt, followed by purification via HPLC to achieve >98% isotopic enrichment (Scheme 4 in ). Critical quality control includes mass spectrometry to confirm isotopic incorporation and chromatographic methods to eliminate cis-isomer contaminants .
Q. What are the standard protocols for incorporating ¹³C₂-labeled retinal into retinylidene proteins?
Reconstitution involves incubating apoproteins with excess ¹³C₂-retinal in lipid bilayers under dim red light. Excess retinal is removed via size-exclusion chromatography. Sample integrity is validated using UV-vis spectroscopy to confirm λmax shifts (e.g., 450 nm for ChR2) and circular dichroism to monitor protein folding .
Advanced Research Questions
Q. How does DNP-enhanced solid-state NMR with 14,15-¹³C₂-retinal improve conformational analysis in photocycle studies?
Dynamic nuclear polarization (DNP) amplifies ¹³C signal sensitivity by up to 100×, enabling detection of low-population intermediates. For example, DNP-enhanced 2D ¹³C-¹³C correlation spectroscopy in proteorhodopsin revealed torsional angles in the polyene chain during the P4 photocycle state . Temperature-controlled experiments (e.g., 100–200 K) further resolve thermal relaxation pathways of the chromophore .
Q. What strategies resolve contradictions between observed chromophore configurations and predicted photocycle intermediates?
Discrepancies in photocycle models (e.g., P4 intermediate formation) are addressed by combining time-resolved NMR with thermal relaxation assays. For instance, showed that P4’s 13-cis,15-syn configuration forms only above 200 K, contradicting prior assumptions of direct dark-state conversion. Data reconciliation involves re-evaluating activation energies and intermediate lifetimes using Arrhenius plots .
Q. How can isotopic labeling data differentiate between competing models of retinal-protein interactions?
Dual-quantum NMR experiments with ¹³C₂-retinal measure dipolar couplings to distinguish static vs. dynamic disorder in chromophore binding pockets. For example, in Bacteriorhodopsin, conflicting models of retinal twisting were resolved by correlating chemical shift anisotropy with C12–C15 distance constraints (Figure 4 in ) .
Methodological Considerations
- Sample Preparation : Use lipid bilayers mimicking native membranes (e.g., DMPC:CHAPS 3:1) to maintain protein stability during NMR .
- Data Validation : Cross-reference NMR results with FTIR spectroscopy to confirm protonation states of key residues (e.g., Schiff base in ChR2) .
- Contradiction Analysis : Apply Bayesian statistics to weigh evidence for competing models when isotopic data yields ambiguous interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
